3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898767-17-4
VCID: VC2301955
InChI: InChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C
Molecular Formula: C17H17FO
Molecular Weight: 256.31 g/mol

3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

CAS No.: 898767-17-4

Cat. No.: VC2301955

Molecular Formula: C17H17FO

Molecular Weight: 256.31 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone - 898767-17-4

Specification

CAS No. 898767-17-4
Molecular Formula C17H17FO
Molecular Weight 256.31 g/mol
IUPAC Name 1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Standard InChI InChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3
Standard InChI Key VPCMYIIZKZBHPO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C

Introduction

Chemical Identity and Structural Characteristics

3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is an organic compound belonging to the propiophenone class of chemicals. Its structural composition includes a propiophenone backbone with specific substituents that contribute to its unique chemical properties and potential reactivity patterns.

Basic Identification Parameters

The compound is identified by the following chemical parameters:

ParameterValue
CAS No.898767-17-4
IUPAC Name1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Molecular FormulaC17H17FO
Molecular Weight256.31 g/mol
PubChem Compound ID24726140

Structural Representation

The molecular structure features a propan-1-one backbone connecting two substituted aromatic rings:

  • One phenyl ring contains two methyl groups at positions 3' and 4'

  • The second phenyl ring contains a fluorine atom at position 3

  • The ketone functional group connects these two structural components

The structural representation can be described using the following chemical identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3
Standard InChIKeyVPCMYIIZKZBHPO-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C
Canonical SMILESCC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C

Physicochemical Properties

The physicochemical properties of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone determine its behavior in chemical reactions, its solubility profile, and its potential interactions with biological systems.

Computed Properties

The following properties have been computed using various predictive models:

PropertyValueSource
XLogP3-AA4.3Computed by XLogP3
Hydrogen Bond Donor Count0Computed by Cactvs
Hydrogen Bond Acceptor Count2Computed by Cactvs
Rotatable Bond Count4Computed by Cactvs
Exact Mass256.126343324 DaComputed by PubChem
Topological Polar Surface Area17.1 ŲComputed by Cactvs
Heavy Atom Count19Computed by PubChem
Complexity302Computed by Cactvs

Physical Characteristics

While specific experimental data for this exact compound is limited in the literature, its physical properties can be inferred based on its chemical structure:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: Probable good solubility in organic solvents like methanol, ethanol, dichloromethane, and acetone; limited water solubility due to its relatively high hydrophobicity (XLogP3 value of 4.3)

  • Stability: Expected to be stable under normal laboratory conditions, though protection from light and moisture during long-term storage would be advisable

Reactivity Profile

The reactivity of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is primarily determined by its ketone functional group and the electronic effects of its substituents.

Key Reaction Types

Several reaction types are anticipated for this compound:

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, potentially leading to the formation of alcohols, imines, or hydrazones.

  • Reduction: Reduction of the ketone functionality could proceed with reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), producing the corresponding alcohol.

  • Oxidation: The methyl groups could potentially undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.

  • Halogenation: The aromatic rings could undergo further halogenation, particularly at positions activated by the existing substituents.

  • Enolization: The α-hydrogen atoms adjacent to the carbonyl group can be abstracted by bases, forming enolates that can participate in various condensation reactions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides context for understanding the unique properties of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone.

Comparison Table

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3',4'-Dimethyl-3-(3-fluorophenyl)propiophenoneC17H17FO256.31Reference compound
3',4'-Difluoro-3-(3-fluorophenyl)propiophenoneC15H11F3O264.24Contains fluorine instead of methyl groups at 3' and 4' positions
3'-Chloro-3-(4-methoxyphenyl)propiophenoneC16H15ClO2274.74Contains chloro at 3' and methoxy at 4 position instead of the reference pattern
4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenoneC15H10ClF3O298.69Contains chloro at 4' and trifluorophenyl group

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